

An In-Depth Technical Guide to 2-Amino-5-bromopyridine-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-bromopyridine-d3

Cat. No.: B12407321

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Amino-5-bromopyridine-d3**, a deuterated analog of the versatile synthetic intermediate, 2-Amino-5-bromopyridine. Deuterium-labeled compounds are of significant interest in pharmaceutical research and development, primarily for their potential to enhance the pharmacokinetic profiles of drug candidates. This document details the physicochemical properties, synthesis, and potential applications of **2-Amino-5-bromopyridine-d3**, with a focus on its utility in drug discovery and metabolic studies. Experimental protocols for the synthesis of the non-deuterated precursor and general methods for deuterium labeling are provided, along with expected spectroscopic characteristics.

Introduction

2-Amino-5-bromopyridine is a key building block in medicinal chemistry, utilized in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents.^{[1][2]} The strategic incorporation of deuterium at specific molecular positions can significantly alter the metabolic fate of a drug by leveraging the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage and potentially improving a drug's half-life, reducing toxic metabolites, and enhancing overall efficacy. **2-Amino-5-bromopyridine-d3** is the deuterium-labeled version of 2-Amino-5-bromopyridine.^{[3][4]}

This guide serves as a technical resource for researchers interested in the synthesis and application of **2-Amino-5-bromopyridine-d3** in drug development and related fields.

Physicochemical Properties

A summary of the key physicochemical properties of both 2-Amino-5-bromopyridine and its deuterated analog are presented in Table 1.

Table 1: Physicochemical Properties

Property	2-Amino-5-bromopyridine	2-Amino-5-bromopyridine-d3
CAS Number	1072-97-5	952109-91-0[3]
Molecular Formula	C ₅ H ₅ BrN ₂	C ₅ H ₂ D ₃ BrN ₂ [3]
Molecular Weight	173.01 g/mol	176.03 g/mol [3]
Appearance	Off-white to yellow crystalline powder[5]	Not specified, expected to be similar
Melting Point	133-138 °C	Not specified, expected to be similar
Solubility	Soluble in methanol, chloroform, ethyl acetate; slightly soluble in water.	10 mM in DMSO[3]
SMILES	Nc1ccc(Br)cn1	BrC1=C(N=C(C([2H])=C1[2H])N)[2H][3]

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of **2-Amino-5-bromopyridine-d3** is not readily available in the public domain, a plausible synthetic route involves the synthesis of the non-deuterated precursor followed by a deuterium exchange reaction.

Synthesis of 2-Amino-5-bromopyridine (Non-deuterated)

Several methods for the synthesis of 2-Amino-5-bromopyridine have been reported. A common and effective approach utilizes the bromination of 2-aminopyridine with a regioselective brominating agent such as N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide to avoid the formation of the 3-bromo and 3,5-dibromo byproducts.[\[6\]](#)

Experimental Protocol: Bromination using Phenyltrimethylammonium Tribromide

This protocol is adapted from a patented method and offers good yield and regioselectivity.[\[7\]](#)

- Materials:

- 2-aminopyridine
- Phenyltrimethylammonium tribromide
- Chloroform
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Benzene (for recrystallization)

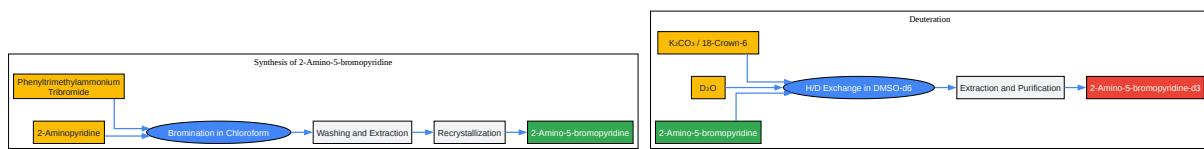
- Procedure:

- In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2-aminopyridine (1.0 eq) and phenyltrimethylammonium tribromide (1.0 eq) in chloroform.
- Stir the mixture at 25°C for 2 hours.
- Wash the reaction mixture with a saturated sodium chloride solution.
- Separate the organic layer and wash it with water (2-3 times).
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent by rotary evaporation to obtain an oily residue.

- Cool the residue in an ice-water bath and add water to precipitate the solid crude product.
- Recrystallize the crude product from benzene to obtain pure 2-Amino-5-bromopyridine.

Deuterium Labeling

The introduction of deuterium atoms onto the pyridine ring can be achieved through hydrogen-deuterium exchange (H/D exchange) reactions, often catalyzed by a base.


General Experimental Protocol: Base-Catalyzed H/D Exchange

This generalized protocol is based on methods for H/D exchange of heteroarenes.[\[8\]](#)

- Materials:
 - 2-Amino-5-bromopyridine
 - Deuterium oxide (D_2O)
 - Potassium carbonate (K_2CO_3)
 - 18-Crown-6
 - Deuterated dimethyl sulfoxide (DMSO-d6)
- Procedure:
 - In a reaction vial, combine 2-Amino-5-bromopyridine (1.0 eq), potassium carbonate (catalytic amount), and 18-crown-6 (catalytic amount).
 - Add a mixture of D_2O and DMSO-d6 as the solvent and deuterium source.
 - Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 12-24 hours).
 - Monitor the reaction progress by LC-MS or 1H NMR to determine the extent of deuterium incorporation.

- Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **2-Amino-5-bromopyridine-d3**.

Diagram 1: Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Amino-5-bromopyridine-d3**.

Spectroscopic Characterization

While specific spectra for **2-Amino-5-bromopyridine-d3** are not publicly available, the expected spectroscopic characteristics can be inferred from the data of its non-deuterated counterpart.

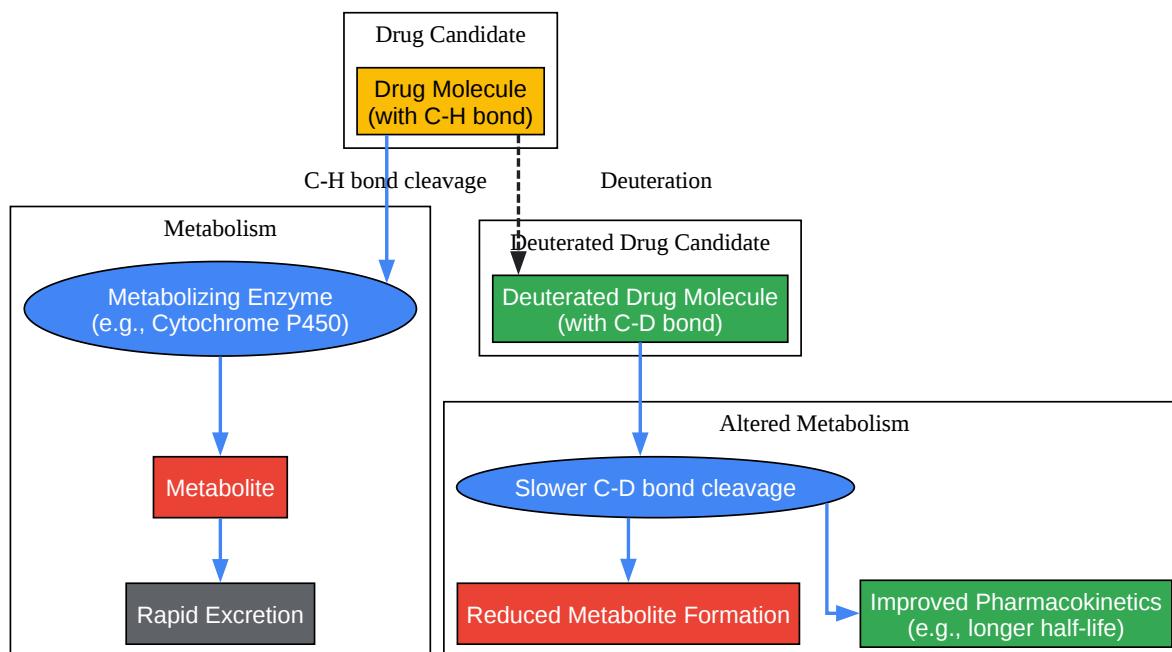
Table 2: Spectroscopic Data of 2-Amino-5-bromopyridine

Technique	Data
¹ H NMR	Spectrum available. [9]
¹³ C NMR	Spectrum available. [10]
Mass Spectrometry	m/z peaks at 172 and 174 due to bromine isotopes. [11]
IR Spectroscopy	Spectrum available. [12]

Expected Spectroscopic Differences for **2-Amino-5-bromopyridine-d3**:

- ¹H NMR: The signals corresponding to the protons on the pyridine ring that have been replaced by deuterium will be absent or significantly reduced in intensity.
- ¹³C NMR: The carbon atoms bonded to deuterium will exhibit a triplet multiplicity in the proton-decoupled spectrum due to C-D coupling.
- Mass Spectrometry: The molecular ion peak will be shifted to a higher m/z value corresponding to the mass of the deuterated compound (approximately 176.03 g/mol). The isotopic pattern for bromine will still be present.
- IR Spectroscopy: The C-H stretching and bending vibrations will be replaced by C-D vibrations at lower frequencies (wavenumbers).

Applications in Drug Development


Deuterium-labeled compounds like **2-Amino-5-bromopyridine-d3** are valuable tools in various stages of drug discovery and development.

- Pharmacokinetic Studies: Deuterated compounds are widely used as internal standards in quantitative bioanalysis (LC-MS) to improve the accuracy and precision of pharmacokinetic measurements.
- Metabolic Stability: The "deuterium effect" can be exploited to slow down the rate of metabolic degradation of a drug molecule. By replacing hydrogen with deuterium at a site of

metabolic oxidation, the metabolic stability of the compound can be enhanced, potentially leading to a longer half-life and improved therapeutic index.

- Elucidation of Metabolic Pathways: Deuterium labeling can help in identifying the metabolites of a drug candidate and understanding its metabolic pathways.

Diagram 2: Rationale for Deuteration in Drug Development

[Click to download full resolution via product page](#)

Caption: The kinetic isotope effect slows metabolism of deuterated drugs.

Conclusion

2-Amino-5-bromopyridine-d3 is a valuable, isotopically labeled building block for pharmaceutical research. While specific data for the deuterated compound is limited, this guide provides a comprehensive framework for its synthesis, characterization, and application based on established chemical principles and data from its non-deuterated analog. The strategic use of **2-Amino-5-bromopyridine-d3** in drug discovery programs can offer significant advantages in optimizing the pharmacokinetic and metabolic properties of novel drug candidates. As the field of deuterated pharmaceuticals continues to grow, the demand for such specialized intermediates is expected to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 2. nbino.com [nbino.com]
- 3. immunomart.com [immunomart.com]
- 4. 2-Amino-5-bromopyridine-d3 [shop.labclinics.com]
- 5. cphi-online.com [cphi-online.com]
- 6. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]
- 7. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 8. osti.gov [osti.gov]
- 9. 2-Amino-5-bromopyridine(1072-97-5) 1H NMR [m.chemicalbook.com]
- 10. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Amino-5-bromopyridine(1072-97-5) MS spectrum [chemicalbook.com]
- 12. 2-Amino-5-bromopyridine(1072-97-5) IR Spectrum [chemicalbook.com]

- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Amino-5-bromopyridine-d3]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12407321#what-is-2-amino-5-bromopyridine-d3\]](https://www.benchchem.com/product/b12407321#what-is-2-amino-5-bromopyridine-d3)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com